3-[(3-Chlorophenyl)amino]cyclohex-2-en-1-one
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Overview
Description
3-[(3-Chlorophenyl)amino]cyclohex-2-en-1-one is an organic compound with the molecular formula C12H12ClNO It is a derivative of cyclohexenone, where an amino group substituted with a 3-chlorophenyl group is attached to the cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenyl)amino]cyclohex-2-en-1-one typically involves the reaction of cyclohexenone with 3-chloroaniline. One common method includes the following steps:
Starting Materials: Cyclohexenone and 3-chloroaniline.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions.
Procedure: The reactants are mixed in a solvent like ethanol or toluene and heated to facilitate the reaction. The product is then isolated and purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorophenyl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
3-[(3-Chlorophenyl)amino]cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A parent compound with similar structural features but lacking the amino and chlorophenyl groups.
3-Amino-2-cyclohexen-1-one: A related compound with an amino group but without the chlorophenyl substitution.
Uniqueness
3-[(3-Chlorophenyl)amino]cyclohex-2-en-1-one is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties.
Biological Activity
3-[(3-Chlorophenyl)amino]cyclohex-2-en-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound consists of a cyclohexene ring substituted with a chlorophenyl group and an amino group. This unique structure contributes to its biological activity by enabling interactions with various molecular targets.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to bind to these targets, modulating their activity and influencing various physiological processes.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses antibacterial and antifungal activities against various strains.
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Methicillin-resistant S. aureus | 0.23 mg/mL | 0.47 mg/mL |
Pseudomonas aeruginosa | 0.47 mg/mL | 0.94 mg/mL |
E. coli | 0.70 mg/mL | 0.94 mg/mL |
Candida albicans | 0.06 mg/mL | 0.11 mg/mL |
These results suggest that the compound is particularly effective against resistant bacterial strains, outperforming standard antibiotics like ampicillin .
Cytotoxicity Studies
In addition to its antimicrobial properties, cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. The compound demonstrated moderate cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells).
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 18.1 |
Hek293 | 24.3 |
These findings indicate that while the compound has potential as an antimicrobial agent, further studies are necessary to understand its effects on human cells .
Case Studies
A notable study investigated the effects of this compound on biofilm formation in bacterial cultures. The results showed a significant reduction in biofilm biomass at sub-MIC concentrations, suggesting a potential role in preventing bacterial infections associated with biofilms .
Properties
IUPAC Name |
3-(3-chloroanilino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c13-9-3-1-4-10(7-9)14-11-5-2-6-12(15)8-11/h1,3-4,7-8,14H,2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLDBVLXNIGYEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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